Ketotifen N-Oxide

Übersicht

Beschreibung

Ketotifen N-Oxide is a metabolite of Ketotifen . Ketotifen is a type of asthma medication which, when taken every day and used along with other anti-asthma medications, may reduce the frequency, severity, and duration of asthma symptoms or attacks in children .

Synthesis Analysis

The synthesis of N-oxides, such as Ketotifen N-Oxide, typically involves the oxidation of tertiary nitrogen compounds . Sodium percarbonate is an ideal and efficient oxygen source for this oxidation process .

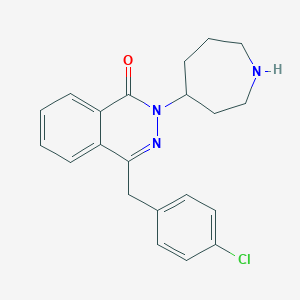

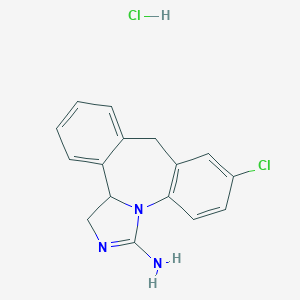

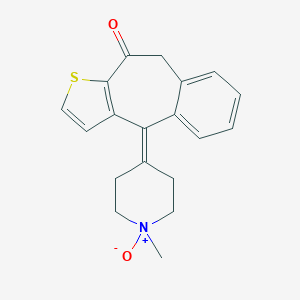

Molecular Structure Analysis

Ketotifen N-Oxide has a molecular formula of C19H19NO2S . It contains a total of 45 bonds; 26 non-H bonds, 13 multiple bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 seven-membered ring, 1 ten-membered ring, 1 eleven-membered ring, and 1 ketone (aromatic) .

Wissenschaftliche Forschungsanwendungen

Impact on Nitric Oxide Synthase Activity

Ketotifen significantly influences nitric oxide synthase (NOS) activity. It has been shown to increase NOS activity in human colonic mucosa and rat renal tissues. This stimulation is notable in its association with reduced blood pressure and renal vascular resistance in rats, suggesting a unique mechanism of action beyond H1-receptor antagonism (Heyman et al., 1997).

Effects on Allergic Rhinitis and Asthma

In patients with combined allergic rhinitis and asthma syndrome, ketotifen significantly reduced fractional exhaled nitric oxide, indicating its potential in reducing airway inflammation (Li et al., 2017).

Actions on Intestinal Smooth Muscles

Ketotifen has been studied for its effects on the mechanical activity of isolated intestinal smooth muscles. It can induce contractions and inhibit responses to various stimuli in guinea-pig ileum and colon, as well as mouse colon, via non-cholinergic, non-histaminergic mechanisms (Abu-Dalu et al., 1996).

Impact on Reactive Oxygen Species Production

Ketotifen effectively reduces the production of reactive oxygen species from eotaxin-primed human eosinophils, indicating its role in modulating eosinophil oxidative metabolism and potential benefits in treating allergic diseases (Yamada et al., 2003).

Immunologic and Therapeutic Aspects

Ketotifen exhibits various asthma-prophylactic and antiallergic activities, including the prevention of anaphylaxis and mediator release from various cells, suggesting its suitability for long-term prophylaxis of bronchial asthma and other allergic disorders (Craps, 1985).

Influence on Immune Responses in Parasitic Infections

The drug has been studied for its effect on immune responses to Trichinella spiralis larvae in mice, indicating a role in modulating eosinophil numbers and interleukin-5 concentrations, potentially affecting immune responses against parasitic infections (Doligalska, 2000).

Comparative Clinical Studies

Ketotifen's clinical efficacy in treating asthma and allergic disorders has been compared with other medications, highlighting its utility in symptom management and patient acceptance despite potential side effects like sedation and weight gain (Grant et al., 1990).

Zukünftige Richtungen

Ketotifen, the parent compound of Ketotifen N-Oxide, is currently used in various forms, including topical eye drops (Ophthalmic solution) and oral tablets for the treatment of allergic reactions and symptoms . As research continues, there may be potential for additional uses of Ketotifen and its metabolites, including Ketotifen N-Oxide.

Eigenschaften

IUPAC Name |

2-(1-methyl-1-oxidopiperidin-1-ium-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S/c1-20(22)9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-23-19/h2-5,8,11H,6-7,9-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAHLWKMNJCURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483612 | |

| Record name | Ketotifen N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ketotifen N-Oxide | |

CAS RN |

88456-70-6 | |

| Record name | Ketotifen N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ketotifen N-Oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Y2QNS3UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

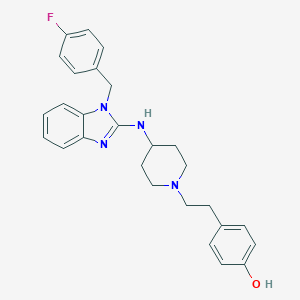

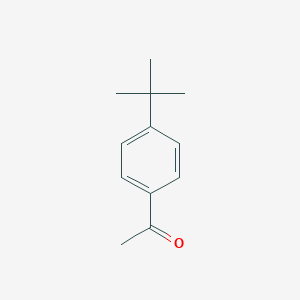

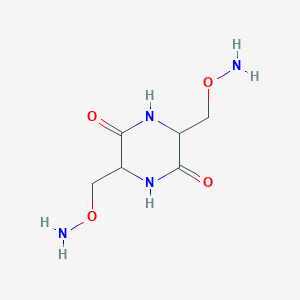

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

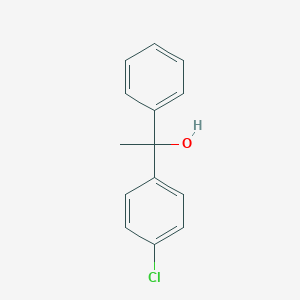

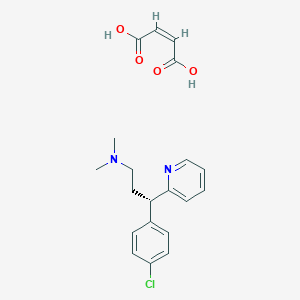

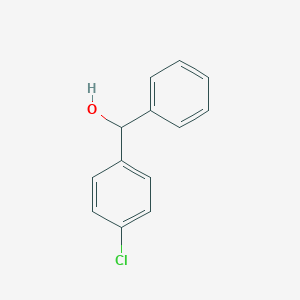

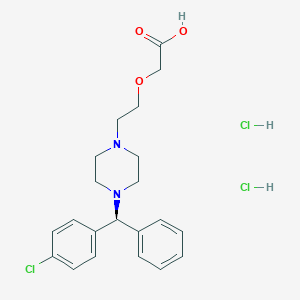

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.